molecular formula C19H24N2O3 B11210908 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide

Cat. No.: B11210908
M. Wt: 328.4 g/mol
InChI Key: NNJFYVRULQCYBW-UHFFFAOYSA-N
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Description

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide is a compound belonging to the class of heterocyclic quinolones. This compound has garnered interest due to its potential biological activities, including diuretic and antitubercular properties .

Preparation Methods

The synthesis of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate. This reaction can be carried out by holding a mixture of the amine and a twofold excess of the acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid or amide functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide involves its interaction with specific molecular targets and pathways. For its diuretic activity, the compound likely inhibits certain enzymes or receptors involved in fluid regulation, leading to increased urine production. In the case of its antitubercular activity, it may interfere with the synthesis of essential components in Mycobacterium tuberculosis, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hexylamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its expanded ring structure, which may lead to different conformational arrangements and pharmacological properties compared to its analogs .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-hexyl-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H24N2O3/c1-2-3-4-5-11-20-18(23)15-17(22)14-10-6-8-13-9-7-12-21(16(13)14)19(15)24/h6,8,10,22H,2-5,7,9,11-12H2,1H3,(H,20,23)

InChI Key

NNJFYVRULQCYBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O

Origin of Product

United States

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